N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a bifuran (two fused furan rings) and a thiophen-3-yl moiety. The bifuran system introduces unique electronic and steric properties, while the thiophene ring contributes sulfur-based aromaticity. Its synthesis likely involves coupling acetamide precursors with bifuran and thiophene substituents, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(7-11-4-6-20-10-11)16-8-13-1-2-14(19-13)12-3-5-18-9-12/h1-6,9-10H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQLVZQVOPCFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 287.33 g/mol. Its structure includes a bifuran moiety and a thiophene ring, which may enhance its biological activity through unique electronic properties and reactivity profiles .
1. Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .
2. Anticancer Activity
Preliminary studies suggest that compounds containing bifuran and thiophene structures may possess anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
For instance, compounds with structural similarities were tested for their ability to inhibit tumor growth in vitro, showing promising results with IC50 values in the low micromolar range .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in microbial metabolism or cancer cell signaling pathways, potentially inhibiting key enzymes or receptors that facilitate disease progression .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized alkaloids demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against multiple strains of bacteria and fungi. The study highlighted the importance of structural features in determining biological efficacy .
Case Study 2: Anticancer Potential
In another investigation focused on thiophene-containing compounds, researchers found that certain derivatives could effectively induce apoptosis in cancer cell lines. The findings suggest that modifications to the thiophene ring could enhance anticancer activity, warranting further exploration of this compound in this context .
Scientific Research Applications
Antimicrobial Activity
N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide has been studied for its antimicrobial properties against various bacterial and fungal strains. The results indicate potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. Similar compounds with bifuran and thiophene structures have shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
In vitro studies have demonstrated that derivatives with similar structures can inhibit tumor growth effectively, with IC50 values in the low micromolar range. The precise mechanisms of action remain under investigation, but it is hypothesized that the compound may interact with specific molecular targets involved in cancer cell signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluating various synthesized alkaloids highlighted that derivatives similar to this compound exhibited significant antimicrobial activity against multiple strains of bacteria and fungi. The structural features of these compounds were identified as critical determinants of their biological efficacy.
Case Study 2: Anticancer Potential
In research focused on thiophene-containing compounds, certain derivatives were found to effectively induce apoptosis in cancer cell lines. Modifications to the thiophene ring were suggested to enhance anticancer activity, indicating that further exploration of this compound could be beneficial in this context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is compared to acetamide derivatives from the evidence below:
| Compound Name | Key Substituents | Heterocycles Present |
|---|---|---|
| N-([2,3'-Bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide (Target) | Bifuran, thiophen-3-yl | Furan, thiophene |
| 2-{5-[(5-Nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}... [2] | Nitrofuryl, thiazolidinone, trifluoromethyl | Furan, thiazolidinone |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide [3] | Benzothiazole, methoxyphenyl | Benzothiazole, benzene |
| N-(2-(1H-tetrazol-5-yl)-5-(p-tolyl)thiophen-3-yl)acetamide (3c) [5] | Tetrazolyl, p-tolyl | Thiophene, tetrazole |
| 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) [6] | Chloro, diethylphenyl | Benzene |
Key Observations :
- The target’s bifuran system distinguishes it from analogs with single furan (e.g., [2]) or benzene rings (e.g., [3], [6]). Bifurans may enhance π-conjugation and electron-richness, influencing reactivity or binding interactions.
- Unlike pesticidal chloroacetamides (e.g., Alachlor [6]), the target lacks electrophilic chlorine, suggesting divergent bioactivity.
Physical and Spectral Properties
Comparative data for select compounds:
| Compound | Yield (%) | Melting Point (°C) | LC-MS (m/z) [M+H]+ | Notable NMR Shifts (δ, ppm) |
|---|---|---|---|---|
| Target | N/A | N/A | ~354 (estimated*) | Bifuran CH (~7.1–7.5), Thiophene CH (~6.8–7.3) |
| 3c [5] | 81 | 205–206 | 300.1 | Thiophene H: δ 7.11 (s), p-tolyl: δ 2.35 (s) |
| 3e [5] | 79 | 211–212 | 354.1 | CF3-phenyl: δ 7.64–7.68 (m) |
| Compound 15 [2] | 53 | 163–164 | 502 | Nitrofuryl CH: δ 7.11 (s), NH: δ 9.89 |
*Estimated molecular weight based on structure: C₁₆H₁₄N₂O₃S → ~314.35 g/mol. Discrepancies in LC-MS may arise from ionization efficiency.
Analysis :
- The target’s estimated molecular weight aligns with compound 3e [5], which also bears a trifluoromethyl group. However, the bifuran-thiophene system may reduce symmetry, complicating NMR interpretation compared to phenyl-substituted analogs.
- Higher melting points in thiophene-tetrazole hybrids (e.g., 3c: 205–206°C [5]) suggest stronger intermolecular interactions (e.g., hydrogen bonding) versus the nitro-thiazolidinone derivative (163–164°C [2]).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
